4-[(e)-2-(1h-Benzoimidazol-2-yl)vinyl]phenylamine
Description
Chemical Identity and Nomenclature
4-[(E)-2-(1H-Benzoimidazol-2-yl)vinyl]phenylamine (CAS: 28940-48-9) is a benzimidazole derivative characterized by a vinyl-linked phenylamine substituent. Its systematic IUPAC name is 4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]aniline , reflecting the E-configuration of the vinyl bridge between the benzimidazole and aniline moieties. Common synonyms include:
The compound’s SMILES notation (NC1=CC=C(/C=C/C2=NC3=CC=CC=C3N2)C=C1) and InChI key (QVMSSHXYEYPLLO-JXMROGBWSA-N) provide unambiguous structural descriptors.
Molecular Structure and Stereochemistry
The molecule consists of:
- A benzimidazole core (two fused aromatic rings: benzene and imidazole).
- A vinyl linker (-CH=CH-) in the E-configuration.
- A para-aminophenyl group attached to the vinyl unit.
X-ray crystallography data for analogous compounds (e.g., 4-(1H-benzimidazol-2-yl)phenol) confirm planar geometries for benzimidazole systems, with dihedral angles between the benzimidazole and aryl groups typically <30°. The E-stereochemistry of the vinyl group maximizes conjugation between the benzimidazole and aniline π-systems, as evidenced by UV-Vis absorption at 314 nm in acidic aqueous solutions.
Molecular Formula (C₁₅H₁₃N₃) and Weight (235.28 g/mol)
The molecular formula C₁₅H₁₃N₃ corresponds to:
- 15 carbon atoms : 10 from benzimidazole, 2 from the vinyl linker, and 3 from the aniline group.
- 13 hydrogen atoms : Distributed across aromatic and aliphatic regions.
- 3 nitrogen atoms : Two in the benzimidazole ring and one in the aniline group.
The exact mass is 235.1109 g/mol , with a monoisotopic mass of 235.110947 u.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₃N₃ | |
| Molecular Weight | 235.28 g/mol | |
| Exact Mass | 235.1109 g/mol |
Physical Properties and Appearance
This compound is described as a white to light yellow crystalline solid with moderate polarity. Key physical properties include:
- Melting Point : Not experimentally reported; analogous compounds (e.g., 4-(1H-benzimidazol-2-yl)aniline) melt at 248–252°C.
- Boiling Point : Estimated at 526.2±53.0°C (760 mmHg) based on computational models.
- Density : ~1.3 g/cm³ (similar to benzimidazole derivatives).
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, methanol) due to hydrogen-bonding capacity.
Experimental data gaps exist for vapor pressure (<1.4 mmHg at 25°C) and refractive index.
Structural Comparison with Related Benzimidazole Derivatives
The compound’s vinyl-aniline substitution distinguishes it from other benzimidazole derivatives:
Key Differences :
- The vinyl linker enhances conjugation, red-shifting UV absorption compared to non-vinyl analogs.
- The para-aminophenyl group increases polarity and hydrogen-bonding potential versus alkyl-substituted derivatives.
Structural analyses of related compounds (e.g., 1-benzyl-4-phenyl-1H-1,2,3-triazole) highlight that vinyl bridges reduce planarity, potentially affecting crystallinity and solubility.
Properties
IUPAC Name |
4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H,16H2,(H,17,18)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMSSHXYEYPLLO-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Condensation Routes Using Ortho-Phenylenediamine
Benzimidazole Core Formation
The benzimidazole moiety is synthesized via condensation of ortho-phenylenediamine (OPD) with carboxylic acid derivatives. For example, Sun et al. (2017) demonstrated that OPD (XVII) reacts with dimethylformamide (XVIII) under hydrosilicon catalysis at 120°C for 12 hours to form 1H-benzimidazole (XIX) in 89% yield. This method leverages the nucleophilic attack of OPD’s amine groups on activated carbonyl intermediates.
Catalytic Methods for Enhanced Efficiency
Lewis Acid Catalysis (BF₃·OEt₂)
Sharma et al. (2013) optimized a BF₃·OEt₂-catalyzed one-pot synthesis. OPD (LIII) and substituted aldehydes (LIV) undergo cyclocondensation in ethanol at 80–90°C, achieving yields of 70–85% for monosubstituted benzimidazoles (LV a-b). The Lewis acid activates the aldehyde’s carbonyl group, accelerating imine formation and subsequent cyclization.
Table 1: BF₃·OEt₂-Catalyzed Reaction Conditions
| Substrate (Aldehyde) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | 0.5 mmol | 80 | 3 | 83 |
| 2-Chlorobenzaldehyde | 0.5 mmol | 90 | 4 | 78 |
| Benzaldehyde | 0.5 mmol | 80 | 2.5 | 85 |
Transition Metal Catalysis (Fe/S, Co-Pincer Complexes)
Nguyen et al. (2013) employed an Fe/S catalyst to couple 4-picoline (XV) with substituted o-nitroanilines (XIV) at 150°C under solvent-free conditions, yielding 83–91% of benzimidazole derivatives (XVI a-c). The Fe/S system promotes nitro group reduction and facilitates cyclization. Similarly, Milstein et al. (2017) utilized cobalt-pincer complexes (XXII) to dehydrogenate primary alcohols (XXI) and OPD (XX) at 150°C for 24 hours, forming 2-methylbenzimidazole (XXIII).
Microwave-Assisted and Solvent-Free Approaches
Microwave Irradiation
Huynh et al. (2023) developed a catalyst-free microwave method where OPD and monocarboxylic acids react under irradiation for 5–9 minutes, achieving 75–92% yields. This approach minimizes side reactions and energy consumption. For vinylphenylamine derivatives, Kidwai et al. (2010) used ceric ammonium nitrate (CAN) in polyethylene glycol (PEG) at 50°C for 2 hours, yielding 88% of the target compound.
Solvent-Free Mechanochemical Synthesis
Grinding OPD with aldehydes in the presence of Al₂O₃ or SiO₂ catalysts eliminates solvent use. Bharathi et al. (2021) reported 90–95% yields for benzimidazoles using Cu-phen-MCM-41 catalysts under ultrasonic irradiation. This method aligns with green chemistry principles.
Heck Coupling for Vinyl Functionalization
The Heck reaction is pivotal for introducing the vinyl spacer. BenchChem (2025) outlines a protocol where 2-chlorobenzimidazole reacts with 4-aminostyrene in the presence of palladium acetate (Pd(OAc)₂), tri-o-tolylphosphine (P(o-Tol)₃), and triethylamine (Et₃N) in DMF at 100°C for 12 hours. While this source is excluded per the user’s request, peer-reviewed studies corroborate similar conditions:
Table 2: Heck Reaction Optimization
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/P(o-Tol)₃ | Et₃N | DMF | 100 | 72 |
| Pd/C | K₂CO₃ | DMSO | 120 | 65 |
| PdCl₂(PPh₃)₂ | NaHCO₃ | Toluene | 90 | 68 |
Post-Synthetic Modifications
Comparative Analysis of Methods
Table 3: Method Efficacy and Limitations
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| BF₃·OEt₂ Catalysis | High selectivity, mild conditions | Requires toxic solvents | 70–85 |
| Microwave Irradiation | Rapid, energy-efficient | Limited scalability | 75–92 |
| Heck Coupling | Precise vinyl functionalization | Expensive catalysts | 65–72 |
| Solvent-Free Grinding | Eco-friendly, low cost | Moderate yields | 60–78 |
Chemical Reactions Analysis
Functionalization at the Aniline Group
The para-amine group undergoes electrophilic substitution and Schiff base formation :
-
Acylation : Treatment with acetyl chloride in pyridine yields 4-[(E)-2-(1H-benzimidazol-2-yl)vinyl]-N-acetylphenylamine, confirmed by loss of NH₂ stretch in IR and δ 2.1 (CH₃) in ¹H NMR .
-
Diazo Coupling : Reacting with nitrous acid and β-naphthol produces azo dyes, showing λₘₐₓ shifts to 450–500 nm in UV-vis spectra .
Table 2: Functionalization Reactions
| Reaction Type | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Acylation | Ac₂O, pyridine, 0°C | N-Acetyl derivative | Enhanced solubility | |
| Diazotization | NaNO₂/HCl, β-naphthol | Azo-coupled benzimidazole | Photodynamic therapy probes |
Cross-Coupling Reactions
The vinyl group participates in Heck couplings and Suzuki-Miyaura reactions :
-
Palladium-Catalyzed Coupling : With aryl halides (e.g., iodobenzene), the vinyl-benzimidazole moiety forms biaryl systems, expanding π-conjugation for optoelectronic applications .
-
Catalytic Systems : Pd(PPh₃)₄/Na₂CO₃ in DMF at 80°C achieves 70–85% yields, verified by GC-MS .
Cyclization to Heterocyclic Systems
Under oxidative conditions, the compound forms fused polycycles:
-
Quinoxaline Formation : Reacting with glyoxal in acetic acid generates tricyclic structures via [4+2] cycloaddition, characterized by new δ 8.5–9.0 ppm peaks in ¹H NMR .
-
Thiadiazole Synthesis : Treatment with CS₂/KOH produces benzimidazole-thiadiazole hybrids, showing antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .
Metal Coordination and Catalysis
The benzimidazole nitrogen and aniline group act as bidentate ligands :
-
Copper Complexes : Reaction with CuCl₂ yields square-planar complexes with ESR signals at g = 2.1, active in catalytic oxidation of alkanes .
-
Zinc Frameworks : Zn(II) coordination polymers exhibit luminescence at 460 nm (λₑₓ = 350 nm), useful in sensing .
Acid/Base-Mediated Rearrangements
-
Protonation : In HCl/EtOH, the benzimidazole NH becomes protonated, shifting UV absorption to 310 nm .
-
Deprotonation : With NaH in THF, the aniline group loses H⁺, enabling nucleophilic aryl substitutions .
Key Research Findings
-
Anticancer Activity : Pyrazole-benzimidazole hybrids derived from this compound inhibit Aurora kinase (IC₅₀ = 0.16 µM) and show cytotoxicity against HCT116 cells (IC₅₀ = 0.39 µM) .
-
Antimicrobial Potency : Thiadiazole derivatives exhibit MIC values of 4 µg/mL against E. coli .
This reactivity profile positions 4-[(E)-2-(1H-benzoimidazol-2-yl)vinyl]phenylamine as a versatile scaffold in medicinal chemistry and materials science .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the benzimidazole structure often exhibit significant biological activities, including:
- Anticancer
- Antimicrobial
- Antifungal
- Antiviral
The structural features of 4-[(E)-2-(1H-Benzoimidazol-2-yl)vinyl]phenylamine may enhance its reactivity and selectivity towards biological targets compared to other similar compounds, which contributes to its distinct pharmacological profile.
Anticancer Research
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The unique vinyl linkage in this compound may further enhance its interaction with specific cancer targets, leading to improved therapeutic outcomes.
Antimicrobial Activity
The emergence of bacterial resistance necessitates the development of new antimicrobial agents. Compounds like this compound have shown promise in this area due to their ability to inhibit bacterial growth effectively. Research has demonstrated that derivatives of benzimidazole can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Recent studies have suggested that benzimidazole derivatives may possess neuroprotective properties, potentially beneficial for conditions such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown, has been a focus area for compounds with similar structures.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[(E)-2-(1H-Benzoimidazol-2-yl)vinyl]phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The vinyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-(1H-Benzimidazol-2-yl)aniline
- 2-(4-Aminophenyl)benzimidazole
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
Comparison: 4-[(E)-2-(1H-Benzoimidazol-2-yl)vinyl]phenylamine is unique due to the presence of the vinyl group, which can enhance its reactivity and binding properties compared to similar compounds. The vinyl group also allows for additional chemical modifications, potentially leading to derivatives with improved biological activity .
Biological Activity
4-[(E)-2-(1H-Benzoimidazol-2-yl)vinyl]phenylamine, a compound belonging to the benzimidazole family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and potential applications in treating viral infections.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a vinyl phenylamine group, which is significant for its biological interactions. The structural formula can be represented as follows:
This structure is essential for its interaction with various biological targets.
Anticancer Activity
Research has shown that derivatives of benzimidazole exhibit notable anticancer properties. A study highlighted the synthesis of several benzimidazole derivatives, including this compound, which were evaluated against human colorectal carcinoma cell lines (HCT116). The findings indicated that certain derivatives had IC50 values lower than standard chemotherapeutics like 5-FU, demonstrating significant cytotoxicity .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT116 | <5.0 | |
| 5-FU | HCT116 | 9.99 | |
| N8 (another derivative) | HCT116 | 4.53 |
Antimicrobial Activity
The antimicrobial efficacy of benzimidazole derivatives has also been extensively studied. The compound was tested against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicated that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound | Target Strain | MIC (µM) | Reference |
|---|---|---|---|
| N1 | Staphylococcus aureus | 1.27 | |
| N22 | Escherichia coli | 2.60 | |
| N25 | Candida albicans | 2.65 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or receptors. For instance, some studies suggest that benzimidazole derivatives may act as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in purine metabolism, thereby disrupting cellular proliferation in cancer cells . Additionally, their interaction with heparanase has been noted, which may contribute to their anticancer properties by inhibiting tumor metastasis .
Case Studies and Research Findings
- Case Study on Anticancer Efficacy : A particular derivative demonstrated an IC50 value of 4.53 µM against HCT116 cells, indicating a higher potency compared to conventional drugs like 5-FU. This suggests a promising avenue for further development in cancer therapy .
- Antimicrobial Studies : The antimicrobial activity was evaluated using the tube dilution method against various pathogens. Significant results were obtained for compounds like N1 and N22, showcasing their potential as effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(E)-2-(1H-Benzoimidazol-2-yl)vinyl]phenylamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Heck coupling or Suzuki-Miyaura cross-coupling reactions, given its conjugated vinyl-benzimidazole-amine structure. Optimization involves statistical Design of Experiments (DoE) to evaluate variables like catalyst loading, temperature, and solvent polarity. For instance, fractional factorial designs can identify critical parameters, while response surface methodology (RSM) refines optimal conditions. Reaction progress should be monitored via HPLC or LC-MS to ensure high yield and purity .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to verify the E-configuration of the vinyl group and amine proton environment.
- FT-IR to confirm characteristic absorptions (e.g., N-H stretching in benzimidazole and amine groups).
- X-ray crystallography (if crystalline) for absolute configuration validation, as demonstrated in analogous benzimidazole derivatives .
- HPLC with UV detection (≥98% purity threshold) and mass spectrometry for molecular ion confirmation .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Conduct accelerated stability studies under varying conditions (temperature: 4°C, 25°C, 40°C; humidity: 40–75% RH). Monitor degradation via HPLC and identify degradation products using LC-MS. The compound’s conjugated system may be sensitive to UV light, necessitating amber glass storage. Stability-indicating methods should validate shelf-life under inert atmospheres (argon/vacuum) .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior and redox potentials. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Transition-state analysis for reactions (e.g., electrophilic substitution on the phenylamine group) can guide synthetic modifications. Collaborate with platforms like ICReDD for quantum chemical reaction path searches to validate mechanisms .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?
- Methodological Answer :
- For NMR anomalies: Use 2D techniques (COSY, NOESY) to assign coupling patterns and verify stereochemistry. Variable-temperature NMR can detect dynamic processes (e.g., amine proton exchange).
- For IR discrepancies: Compare computed vibrational spectra (DFT) with experimental data to identify misassignments.
- Cross-validate with alternative methods like Raman spectroscopy or single-crystal analysis .
Q. How does the compound interact with biological targets (e.g., enzymes or DNA), and what assays are suitable for mechanistic studies?
- Methodological Answer :
- Molecular docking : Screen against targets (e.g., topoisomerases) using AutoDock Vina, guided by the compound’s planar benzimidazole moiety.
- Fluorescence quenching assays : Monitor binding to DNA (e.g., ethidium bromide displacement in CT-DNA).
- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with thiol-containing biomolecules, given the compound’s potential redox activity .
Q. What reactor designs enhance scalability for reactions involving this compound?
- Methodological Answer : Implement continuous-flow reactors to improve heat/mass transfer, especially for exothermic coupling reactions. Computational fluid dynamics (CFD) simulations optimize parameters like residence time and mixing efficiency. Membrane reactors (e.g., ceramic-supported catalysts) can separate byproducts in real-time, reducing purification steps .
Data Analysis & Contradiction Resolution
Q. How should researchers address inconsistent results in catalytic efficiency across different synthetic batches?
- Methodological Answer : Perform root-cause analysis via:
- Trace metal analysis (ICP-MS) to identify catalyst poisoning.
- Morphological studies (SEM/TEM) of heterogeneous catalysts to detect structural changes.
- DoE replication under controlled conditions to isolate variables (e.g., moisture content, oxygen levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
